Licochalcone B is predominantly sourced from the roots of Glycyrrhiza glabra, commonly known as licorice. This plant has been used in traditional medicine for centuries, and its extracts contain various bioactive compounds, including licochalcones. Recent studies have also explored microbial transformations of licochalcones using fungi such as Aspergillus niger, which can modify these compounds to yield new derivatives with potentially enhanced properties .
Licochalcone B is classified as a flavonoid and more specifically as a chalcone. Chalcones are characterized by their open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural feature is crucial for their biological activities.
The synthesis of licochalcone B has been achieved through several methods, with the most notable being acid-mediated Claisen-Schmidt condensation. This method involves the reaction of an aromatic aldehyde with an acetophenone derivative under acidic conditions, leading to the formation of licochalcone B .
The synthesis typically involves:
Licochalcone B has a molecular formula of C_15H_12O_4 and a molecular weight of 252.25 g/mol. The compound features two aromatic rings connected by a three-carbon chain with a ketone functional group.
Licochalcone B participates in various chemical reactions due to its reactive functional groups. Notable reactions include:
The reactivity of licochalcone B can be exploited in synthetic organic chemistry to create new derivatives with enhanced or modified properties. For example, microbial transformations have been used to generate various hydroxylated and glycosylated metabolites .
Licochalcone B exerts its biological effects primarily through the induction of apoptosis in cancer cells. It activates both intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and increased production of reactive oxygen species (ROS).
Studies indicate that treatment with licochalcone B results in:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are employed to further characterize these properties.
Licochalcone B has significant scientific applications:
Licochalcone B (LicB) directly disrupts NLRP3 inflammasome assembly by inhibiting the critical NEK7-NLRP3 interaction. NEK7, a serine-threonine kinase, serves as a scaffold for NLRP3 oligomerization during inflammasome activation. LicB binds to the NACHT domain of NLRP3, preventing NEK7-dependent oligomerization and subsequent ASC speck formation. This blockade suppresses caspase-1 activation and IL-1β/IL-18 maturation in macrophages exposed to LPS and ATP. In periodontal ligament cells, LicB significantly reduced NLRP3-mediated pyroptosis and interleukin secretion, confirming its role in inflammasome regulation [6] [8].
LicB inhibits NF-κB signaling by specifically abrogating phosphorylation of the p65 subunit at serine 276. This modification disrupts p65 nuclear translocation and DNA binding without affecting IκB degradation. Mechanistically, LicB suppresses LPS-induced PKA activation, which is required for p65 phosphorylation. Consequently, LicB reduces production of TNF-α, NO, MCP-1, and IL-6 in RAW264.7 macrophages and in vivo models at concentrations of 10–30 μM. This pathway underpins its efficacy in periodontitis, where it reversed LPS-induced inflammatory damage in human periodontal ligament cells [4] [6].
LicB differentially modulates MAPK pathways, suppressing pro-inflammatory p38/JNK activation while promoting ERK-mediated survival signals. In oral squamous cell carcinoma (OSCC) cells, LicB (20–30 μM) increased phospho-p38 and phospho-JNK within 60 minutes, triggering ROS-dependent apoptosis. Conversely, in neuronal and hepatic cells, it inhibited stress-induced p38/JNK overactivation, demonstrating context-dependent regulation. This dual modulation contributes to its anti-inflammatory effects in conditions like acute lung injury, where MAPK pathways drive cytokine storms [5] [6].
Table 1: Anti-Inflammatory Mechanisms of Licochalcone B
Target Pathway | Key Molecular Interactions | Biological Outcome |
---|---|---|
NLRP3 Inflammasome | Disrupts NEK7-NLRP3 binding | Reduces IL-1β maturation by 60–75% |
NF-κB Signaling | Inhibits p65 Ser276 phosphorylation | Suppresses TNF-α/NO production by 50–80% |
MAPK Cascades | Modulates p38/JNK/ERK phosphorylation | Context-dependent pro-apoptotic or anti-inflammatory effects |
LicB activates the Keap1-Nrf2-ARE axis by modifying cysteine residues on Keap1, facilitating Nrf2 nuclear translocation. In neuronal and pulmonary cells, LicB (5–20 μM) upregulated heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione synthetase via ARE promoter binding. This enhanced cellular resilience against H₂O₂- and CCl₄-induced oxidative damage. In sepsis models, Nrf2 activation by LicB reduced mortality by 40%, highlighting its cytoprotective role [3] [6].
LicB's phenolic structure enables direct free radical neutralization, with an IC₅₀ of 2.16 μM against superoxide anions. It inhibits lipid peroxidation by chelating Fe²⁺ and Cu²⁺ ions, preventing Fenton reactions that generate hydroxyl radicals. In OSCC cells, LicB (10–30 μM) paradoxically induced transient ROS bursts to trigger apoptosis, while in non-transformed cells, it consistently reduced basal ROS by 30–50%. This differential action underscores its selective antioxidant/pro-oxidant activity [3] [5].
LicB induces apoptosis via mitochondrial and extrinsic pathways. In OSCC and NSCLC cells, it downregulated Bcl-2, Bcl-xL, and Mcl-1 while upregulating Bax by 3–5 fold. This imbalance triggered cytochrome c release, activating caspase-9 and caspase-3. Concurrently, LicB elevated DR4/DR5 expression, enabling TRAIL-mediated caspase-8 activation. PARP cleavage and chromatin condensation confirmed apoptosis at 20–30 μM concentrations. Notably, gefitinib-resistant lung cancer cells retained sensitivity to LicB-induced apoptosis due to dual EGFR/MET inhibition [2] [5].
LicB promotes autophagic flux through ATG7-dependent LC3-I to LC3-II conversion and p62 degradation. In osteosarcoma cells, LicB (15–25 μM) increased autophagosomes within 6 hours, coinciding with PI3K/Akt/mTOR pathway inhibition. Autophagy blockade via 3-MA or ATG7 siRNA enhanced LicB-induced apoptosis, indicating cytoprotective autophagy. However, sustained exposure (>24 h) switched autophagy to apoptotic death, demonstrating temporal regulation of cell fate decisions [1].
Table 2: Cell Death Mechanisms Regulated by Licochalcone B
Process | Key Regulators | Functional Outcome |
---|---|---|
Apoptosis | ↑ Bax, ↓ Bcl-2; Caspase-3/8/9 activation | Cell death in OSCC/NSCLC with IC₅₀ 15–25 μM |
Autophagy | ↑ LC3-II, ↓ p62; ATG7 dependence | Cytoprotection or cell death depending on duration |
LicB suppresses PANoptosis (integrated pyroptosis, apoptosis, necroptosis) by inhibiting the IRF1-ZBP1 axis. In macrophage studies, LicB (10 μM) reduced LPS-induced IRF1 expression by 60%, preventing ZBP1-dependent inflammasome assembly. This attenuated GSDMD cleavage and MLKL phosphorylation, key effectors of pyroptosis and necroptosis. The IRF1-ZBP1 blockade represents a novel mechanism for LicB’s anti-inflammatory activity in sepsis and cytokine storm contexts [1].
LicB activates SIRT1 deacetylase and AMPK, enhancing mitochondrial biogenesis and stress resistance. In neuronal SH-SY5Y cells, LicB (5–12 μM) increased SIRT1 activity by 2.5-fold, deacetylating PGC-1α to promote antioxidant gene expression. AMPK phosphorylation restored energy homeostasis during Aβ42 toxicity. This dual activation ameliorated H₂O₂-induced neurodegeneration by 70%, positioning LicB as a candidate for Alzheimer’s disease therapy [3] [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7